

An In-depth Technical Guide to Methyl (E)-cinnamate-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl (E)-cinnamate-d5

Cat. No.: B1433873

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl (E)-cinnamate-d5**, a deuterated isotopologue of Methyl (E)-cinnamate. This document details its chemical structure, physical and spectroscopic properties, a plausible synthetic route, and its potential applications in research and development.

Chemical Structure and Properties

Methyl (E)-cinnamate-d5 is a stable isotope-labeled version of Methyl (E)-cinnamate, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution is particularly useful for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure:

The chemical structure of **Methyl (E)-cinnamate-d5** is illustrated below. The "(E)" designation refers to the stereochemistry of the double bond, indicating that the phenyl and the methoxycarbonyl groups are on opposite sides.

Chemical structure of **Methyl (E)-cinnamate-d5**.

Physicochemical Properties

Quantitative data for **Methyl (E)-cinnamate-d5** is not readily available in the literature. However, the physical properties are expected to be very similar to its non-deuterated counterpart, with a notable difference in molecular weight.

Property	Methyl (E)-cinnamate	Methyl (E)-cinnamate-d5 (Expected)
Molecular Formula	C ₁₀ H ₁₀ O ₂	C ₁₀ H ₅ D ₅ O ₂
Molecular Weight	162.19 g/mol	167.22 g/mol
Appearance	White to off-white crystalline solid	Similar to non-deuterated form
Melting Point	34-38 °C	Similar to non-deuterated form
Boiling Point	263 °C	Similar to non-deuterated form
Solubility	Insoluble in water; soluble in ethanol, ether	Similar to non-deuterated form
CAS Number	1754-62-7	61764-82-7

Spectroscopic Data

Detailed spectroscopic data for **Methyl (E)-cinnamate-d5** is not widely published. Below is a summary of the expected spectroscopic characteristics based on the data available for the non-deuterated compound.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for **Methyl (E)-cinnamate-d5** would be expected at an m/z of 167, corresponding to its higher molecular weight. The fragmentation pattern would be similar to that of Methyl (E)-cinnamate, with fragments containing the deuterated phenyl group showing a mass shift of +5 amu.

Expected Fragmentation:

- m/z 136: [M-OCH₃]⁺ (deuterated)

- m/z 108: $[\text{C}_6\text{D}_5\text{CH}=\text{CH}]^+$
- m/z 82: $[\text{C}_6\text{D}_5]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The ^1H NMR spectrum of **Methyl (E)-cinnamate-d₅** would be significantly different from the non-deuterated form in the aromatic region. The signals corresponding to the phenyl protons (typically observed between δ 7.3 and 7.6 ppm) would be absent. The signals for the vinylic protons and the methyl protons would remain.

- Expected ^1H NMR (CDCl_3):
 - δ 7.7 (d, 1H, $J = 16.0$ Hz)
 - δ 6.4 (d, 1H, $J = 16.0$ Hz)
 - δ 3.8 (s, 3H)

^{13}C NMR: The ^{13}C NMR spectrum would show signals for all ten carbon atoms. The carbons of the deuterated phenyl ring would exhibit splitting due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.

- ^{13}C NMR of Methyl (E)-cinnamate (for comparison):
 - δ 167.2 (C=O)
 - δ 144.8 (β -C)
 - δ 134.4 (ipso-C)
 - δ 130.3 (para-C)
 - δ 128.8 (meta-C)
 - δ 128.1 (ortho-C)
 - δ 117.7 (α -C)

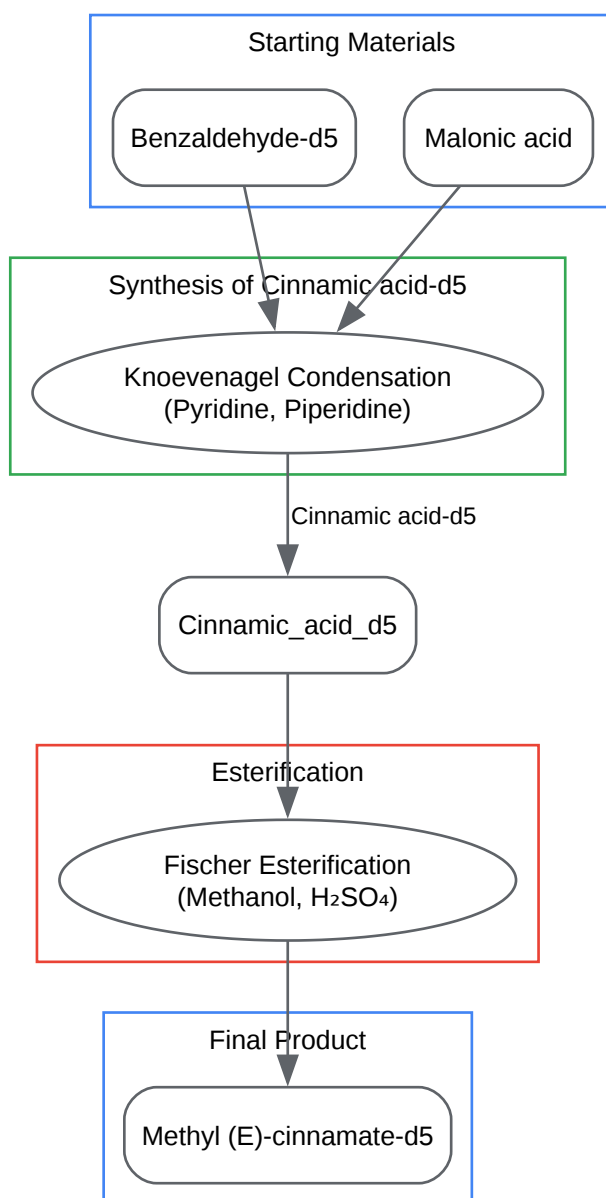
- δ 51.6 (OCH₃)

Experimental Protocols

A specific, validated experimental protocol for the synthesis of **Methyl (E)-cinnamate-d5** is not readily found in peer-reviewed literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of Methyl (E)-cinnamate, such as the Fischer esterification of cinnamic acid-d5 or the Heck reaction using benzaldehyde-d5.

Plausible Synthesis via Fischer Esterification

The most straightforward approach involves the acid-catalyzed esterification of cinnamic acid-d5 with methanol. Cinnamic acid-d5 can be synthesized from benzaldehyde-d5 via a Knoevenagel or Perkin condensation.



[Click to download full resolution via product page](#)

Plausible synthetic workflow for **Methyl (E)-cinnamate-d5**.

Protocol:

- Synthesis of (E)-Cinnamic acid-d5:
 - To a solution of benzaldehyde-d5 (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a catalytic amount of piperidine.

- Heat the reaction mixture at reflux for 2-3 hours.
- Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
- Collect the precipitated solid by filtration, wash with cold water, and dry to yield (E)-cinnamic acid-d5.
- Fischer Esterification:
 - Suspend (E)-cinnamic acid-d5 (1.0 eq) in an excess of methanol.
 - Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
 - Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
 - After completion, remove the excess methanol under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by recrystallization or column chromatography to yield pure **Methyl (E)-cinnamate-d5**.

Applications in Drug Development and Research

Deuterium-labeled compounds like **Methyl (E)-cinnamate-d5** are valuable tools in several areas of scientific research:

- Pharmacokinetic Studies: The deuterium label allows for the differentiation of the administered compound from its endogenously produced counterparts, enabling precise pharmacokinetic profiling.

- **Metabolic Studies:** It can be used as a tracer to elucidate the metabolic pathways of cinnamic acid and its derivatives.
- **Internal Standard:** Due to its chemical similarity and mass difference, it serves as an excellent internal standard for the accurate quantification of Methyl (E)-cinnamate in complex biological matrices using LC-MS or GC-MS.

This guide provides a foundational understanding of **Methyl (E)-cinnamate-d5**. For specific applications, further experimental validation of its properties and synthesis is recommended.

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl (E)-cinnamate-d5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1433873#what-is-methyl-e-cinnamate-d5-chemical-structure\]](https://www.benchchem.com/product/b1433873#what-is-methyl-e-cinnamate-d5-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com